![molecular formula C13H13BrN2O2S B13874650 5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine](/img/structure/B13874650.png)
5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine is an organic compound with the molecular formula C12H12BrN2O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound features a bromine atom at the 5-position, a methoxyphenylmethoxy group at the 4-position, and a methylsulfanyl group at the 2-position of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine typically involves multi-step organic reactions. One common method includes:
Methoxyphenylmethoxy Group Addition:
Methylsulfanyl Group Addition: The methylsulfanyl group is introduced at the 2-position, typically through a thiolation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl compounds.
Aplicaciones Científicas De Investigación
5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine involves its interaction with specific molecular targets. The bromine and methylsulfanyl groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-4-(4-methoxyphenyl)pyrimidine: Lacks the methylsulfanyl group.
4-Methoxyphenylboronic acid: Used in similar coupling reactions but lacks the pyrimidine ring.
4-Methoxyphenyl isocyanate: Similar aromatic structure but different functional groups.
Uniqueness
5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine is unique due to the combination of its functional groups, which impart specific chemical reactivity and potential biological activity. The presence of the bromine atom, methoxyphenylmethoxy group, and methylsulfanyl group allows for diverse chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C13H13BrN2O2S |
|---|---|
Peso molecular |
341.23 g/mol |
Nombre IUPAC |
5-bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C13H13BrN2O2S/c1-17-10-5-3-9(4-6-10)8-18-12-11(14)7-15-13(16-12)19-2/h3-7H,8H2,1-2H3 |
Clave InChI |
LFRLTXCWHQDBNW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC2=NC(=NC=C2Br)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol](/img/structure/B13874568.png)

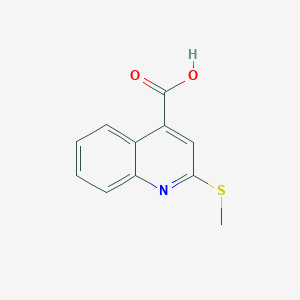
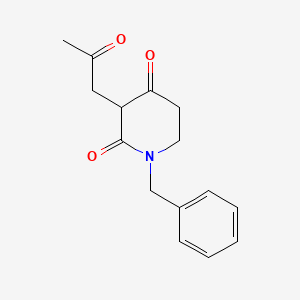
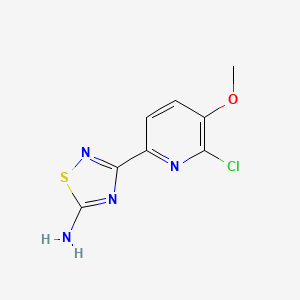

![N-[[3-(chloromethyl)phenyl]methyl]acetamide](/img/structure/B13874602.png)
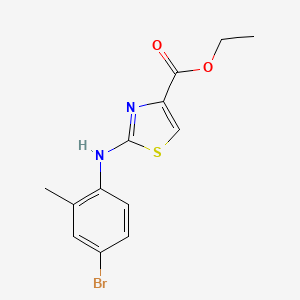
![Ethyl 2-[(2-thienylcarbonyl)amino]-1-cyclohexene-1-carboxylate](/img/structure/B13874614.png)
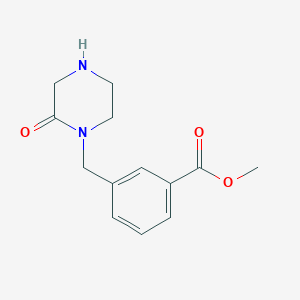
![2-Phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B13874628.png)
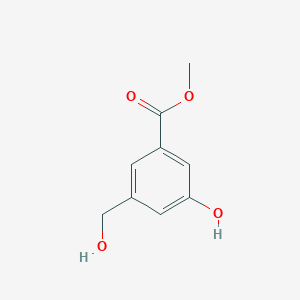
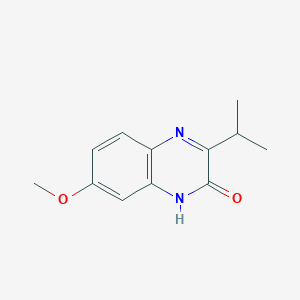
![Ethyl 2-[4-amino-2-(pyridin-3-ylsulfonylamino)phenoxy]acetate](/img/structure/B13874635.png)
